5-(2-Furyl)-3-(piperidylmethyl)-1,3,4-oxadiazoline-2-thione
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Overview
Description
5-(2-Furyl)-3-(piperidylmethyl)-1,3,4-oxadiazoline-2-thione is a heterocyclic compound that features a unique combination of functional groups, including a furan ring, a piperidine moiety, and an oxadiazoline-2-thione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furyl)-3-(piperidylmethyl)-1,3,4-oxadiazoline-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furylcarboxylic acid hydrazide with carbon disulfide and piperidine in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxadiazoline-2-thione ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Furyl)-3-(piperidylmethyl)-1,3,4-oxadiazoline-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The furan ring and piperidine moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
5-(2-Furyl)-3-(piperidylmethyl)-1,3,4-oxadiazoline-2-thione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Furyl)-3-(piperidylmethyl)-1,3,4-oxadiazoline-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Furyl)-3-(methyl)-1,3,4-oxadiazoline-2-thione
- 5-(2-Furyl)-3-(ethyl)-1,3,4-oxadiazoline-2-thione
- 5-(2-Furyl)-3-(phenyl)-1,3,4-oxadiazoline-2-thione
Uniqueness
5-(2-Furyl)-3-(piperidylmethyl)-1,3,4-oxadiazoline-2-thione is unique due
Properties
IUPAC Name |
5-(furan-2-yl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c18-12-15(9-14-6-2-1-3-7-14)13-11(17-12)10-5-4-8-16-10/h4-5,8H,1-3,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVZTRXTEKBJGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C(=S)OC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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